

# Toxicological Profile of Diisobutyl Glutarate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Diisobutyl glutarate*

Cat. No.: *B1615162*

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Disclaimer: This document provides a comprehensive overview of the available toxicological information for **Diisobutyl glutarate** (DIBG). It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. A significant lack of specific toxicological studies for DIBG necessitates the use of data from structurally related compounds (read-across approach) to infer potential hazards. The limitations of this approach are duly noted throughout the document.

## Executive Summary

**Diisobutyl glutarate** (DIBG) is a diester of glutaric acid and isobutanol, primarily used as a plasticizer in various applications, including cosmetic formulations. Based on the limited available data, DIBG is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and is considered to be of low concern by the United States Environmental Protection Agency (EPA).<sup>[1][2]</sup> However, a comprehensive toxicological profile based on direct experimental evidence for DIBG is not publicly available.

This guide summarizes the existing information on DIBG and employs a read-across approach to extrapolate potential toxicological endpoints from its straight-chain isomer, dibutyl glutarate, and its expected primary metabolite, isobutanol. The methodologies for key toxicological studies, based on internationally recognized OECD guidelines, are also detailed to provide a framework for any future testing.

## Chemical and Physical Properties

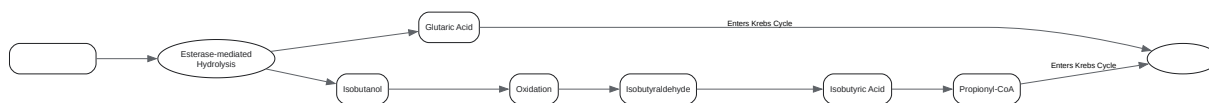
| Property              | Value              | Reference |
|-----------------------|--------------------|-----------|
| CAS Number            | 71195-64-7         |           |
| Molecular Formula     | C13H24O4           |           |
| Molecular Weight      | 244.33 g/mol       |           |
| Appearance            | Liquid             |           |
| Boiling Point         | 285 °C (estimated) |           |
| Water Solubility      | Low                |           |
| Log P (octanol/water) | 3.5 (estimated)    |           |

## Toxicokinetics and Metabolism

No specific toxicokinetic studies on **Diisobutyl glutarate** were identified. However, it is widely anticipated that, like other simple esters, DIBG will be readily hydrolyzed by carboxylesterases present in the gastrointestinal tract, liver, and other tissues into its constituent molecules: glutaric acid and isobutanol.[3]

Glutaric acid is an endogenous substance that can enter the Krebs cycle. Isobutanol is metabolized via oxidation to isobutyraldehyde, which is further oxidized to isobutyric acid. Isobutyric acid can then be converted to propionyl-CoA and enter the Krebs cycle.

### Hypothetical Metabolic Pathway of **Diisobutyl Glutarate**



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Caption: Generalized metabolic pathway for **Diisobutyl glutarate**.

## Toxicological Profile (Read-Across Approach)

Due to the scarcity of data for DIBG, the following sections present data from dibutyl glutarate (the n-butyl isomer) and isobutanol. This information should be interpreted with caution as structural differences can influence toxicological properties.

### Acute Toxicity

No specific acute toxicity data for DIBG are available. "Not determined" is stated for oral, dermal, and inhalation routes by some sources.[\[4\]](#)

Table 1: Acute Toxicity Data (Read-Across)

| Endpoint | Species | Route  | Value           | Compound          | Reference           |
|----------|---------|--------|-----------------|-------------------|---------------------|
| LD50     | Rat     | Oral   | > 5000 mg/kg bw | Dibutyl glutarate |                     |
| LD50     | Rat     | Oral   | 2460 mg/kg bw   | Isobutanol        | <a href="#">[3]</a> |
| LD50     | Rabbit  | Dermal | > 5000 mg/kg bw | Dibutyl glutarate |                     |

### Skin and Eye Irritation and Sensitization

No specific data on skin/eye irritation or sensitization for DIBG were found. Dibutyl glutarate is reported to cause skin and serious eye irritation.[\[5\]](#)

### Repeated Dose Toxicity

No repeated-dose toxicity studies for DIBG were identified.

### Genotoxicity

No genotoxicity data for DIBG were found.

Table 2: Genotoxicity Data (Read-Across)

| Assay     | System         | Metabolic Activation | Result   | Compound          | Reference |
|-----------|----------------|----------------------|----------|-------------------|-----------|
| Ames Test | S. typhimurium | With & Without       | Negative | Dibutyl glutarate |           |

## Carcinogenicity

No carcinogenicity studies for DIBG were identified.

## Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for DIBG were identified.

Table 3: Reproductive and Developmental Toxicity Data (Read-Across)

| Study Type                      | Species | Key Findings                                  | Compound          | Reference |
|---------------------------------|---------|---|-------------------|-----------|
| Reproductive Toxicity Screening | Rat     | No adverse effects on reproductive parameters | Dibutyl glutarate |           |
| Developmental Toxicity          | Rat     | No evidence of teratogenicity                 | Dibutyl glutarate |           |

## Ecotoxicological Information

Specific ecotoxicity data for DIBG is limited. It is not expected to be persistent in the environment and has a low potential for bioaccumulation.

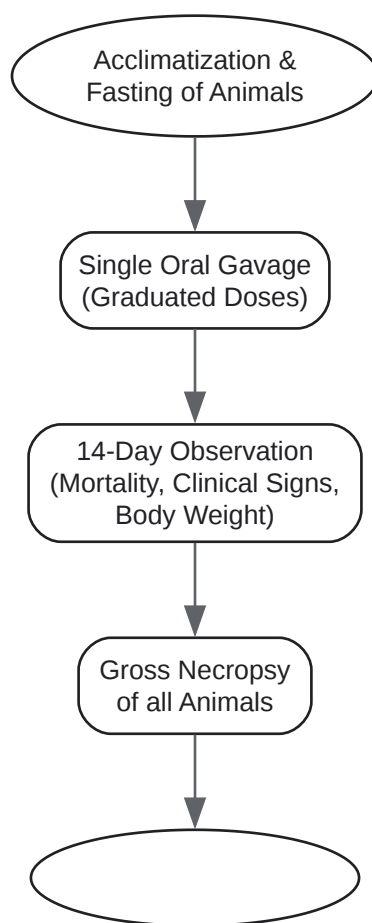
## Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological endpoints. These protocols would be appropriate for generating data for DIBG.

## Acute Oral Toxicity (OECD 401 - Withdrawn, but historically relevant; OECD 420, 423, 425 are current)

- Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[\[6\]](#)  
Observations of effects and mortality are made.[\[6\]](#)
- Procedure:
  - Healthy young adult rodents are acclimatized and fasted prior to dosing.[\[6\]](#)
  - The substance is administered in a single dose via gavage.[\[6\]](#) The volume is typically limited to 1 mL/100 g body weight for non-aqueous solutions.[\[6\]](#)
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
  - A full necropsy is performed on all animals at the end of the study.[\[6\]](#)
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[\[6\]](#)

Experimental Workflow: Acute Oral Toxicity (based on OECD Guidelines)



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Caption: Workflow for a typical acute oral toxicity study.

## Acute Dermal Toxicity (OECD 402)

- Principle: The test substance is applied in a single dose to a small area of the shaved skin of experimental animals (typically rats or rabbits).<sup>[1][7][8]</sup>
- Procedure:
  - The fur is clipped from the dorsal area of the trunk of the test animals.
  - The test substance is applied uniformly over an area of at least 10% of the body surface area.<sup>[8]</sup>

- The treated area is covered with a porous gauze dressing for a 24-hour exposure period.  
[1]
- After 24 hours, the residual substance is removed.[1]
- Animals are observed for 14 days for signs of toxicity and mortality.
- A necropsy is performed on all animals at the end of the study.[7]
- Endpoint: Determination of the dermal LD50.

## Skin Irritation/Corrosion (OECD 404)

- Principle: The test substance is applied in a single dose to the skin of a single animal (typically an albino rabbit) to assess its potential to cause irritation or corrosion.[2][9][10]
- Procedure:
  - A small area of skin (approx. 6 cm<sup>2</sup>) is shaved.[2]
  - 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to the skin under a gauze patch.[2]
  - Exposure is for up to 4 hours.[2]
  - The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and scored.[11]
  - If a corrosive effect is not observed, a confirmatory test on additional animals may be performed.[2]
- Endpoint: Classification of the substance as corrosive or irritant based on the severity and reversibility of skin lesions.

## Eye Irritation/Corrosion (OECD 405)

- Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.  
[4][12][13]

- Procedure:
  - A single dose (typically 0.1 mL of liquid or 0.1 g of solid) is instilled into the eye.
  - The eyes are examined at 1, 24, 48, and 72 hours after application.[\[4\]](#)
  - Lesions of the cornea, iris, and conjunctiva are scored.
  - If a corrosive effect is not seen, a confirmatory test may be performed on additional animals.[\[4\]](#)
- Endpoint: Classification of the substance based on the severity and reversibility of ocular lesions.[\[14\]](#)

## Bacterial Reverse Mutation Test (Ames Test; OECD 471)

- Principle: This in vitro assay uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are reverse mutations from an inability to synthesize an essential amino acid to the ability to do so.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Procedure:
  - The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).[\[15\]](#)[\[17\]](#)
  - The mixture is incubated and then plated on a minimal medium lacking the required amino acid.
  - After incubation, the number of revertant colonies is counted.
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

## Reproductive/Developmental Toxicity Screening Test (OECD 421)

- Principle: This screening test provides information on the potential effects of a test substance on male and female reproductive performance and on the development of the offspring.[\[18\]](#)



[19][20]

- Procedure:
  - The test substance is administered daily in graduated doses to groups of male and female rats.[18][20]
  - Males are dosed for a minimum of four weeks (including a pre-mating period) and females are dosed throughout the study (pre-mating, gestation, and lactation).[18][20]
  - Animals are mated, and pregnant females are allowed to litter and nurse their pups.
  - Observations include effects on mating, fertility, gestation length, litter size, and pup viability and growth.
  - A necropsy is performed on all adult animals and offspring, with histopathological examination of reproductive organs.[20]
- Endpoint: Identification of potential adverse effects on reproduction and development.

## Conclusion

The available data for **Diisobutyl glutarate** is insufficient to perform a comprehensive toxicological assessment. While it is not classified as hazardous and is considered of low concern by some regulatory bodies, this is likely based on the absence of reported toxicity rather than the presence of robust negative data. The read-across to dibutyl glutarate and isobutanol suggests a low order of acute toxicity and no significant concerns for genotoxicity or reproductive/developmental toxicity. However, this is an estimation, and dedicated studies on **Diisobutyl glutarate** would be necessary to confirm these conclusions and fill the existing data gaps. The provided experimental protocols, based on OECD guidelines, offer a roadmap for any future toxicological evaluation of this substance.

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